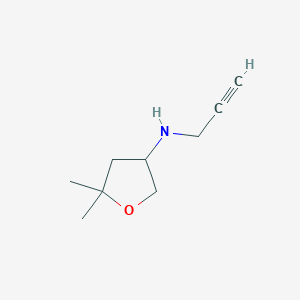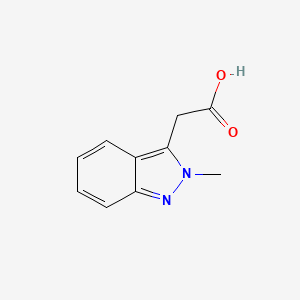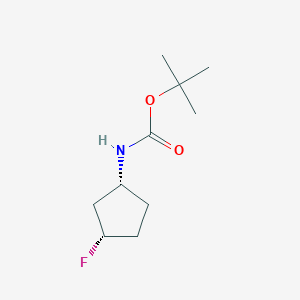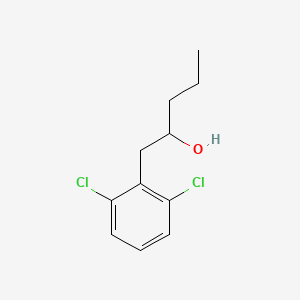
(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C19H18OS. It is a thiophene derivative, characterized by the presence of a thiophene ring substituted with phenyl and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 3,5-dimethyl-4-phenylthiophene with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key to successful industrial production lies in maintaining the purity and yield of the compound through careful control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler thiophene derivative with fewer substituents.
Phenylthiophene: A thiophene derivative with a phenyl group attached.
Dimethylthiophene: A thiophene derivative with two methyl groups attached.
Uniqueness
(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, particularly in the development of new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C19H18OS |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(3,5-dimethyl-4-phenylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C19H18OS/c1-13-17(15-9-5-3-6-10-15)14(2)21-19(13)18(20)16-11-7-4-8-12-16/h3-12,18,20H,1-2H3 |
Clave InChI |
CDARINMICOIKAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C2=CC=CC=C2)C)C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13082274.png)








![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)


![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)
